
8-Iodonaphthalene-1-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodonaphthalene-1-boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodonaphthalene-1-boronic acid typically involves the iodination of naphthalene followed by borylation. One common method includes the reaction of 8-iodonaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 8-Iodonaphthalene-1-boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst and a base, forming carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Copper Catalysts: Used in Chan-Lam coupling.
Bases: Such as potassium carbonate or pyridine.
Solvents: Commonly used solvents include water, ethanol, and toluene
Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and amides or ethers in the case of Chan-Lam coupling .
科学的研究の応用
8-Iodonaphthalene-1-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-iodonaphthalene-1-boronic acid in coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product. The boronic acid group acts as a nucleophile, transferring its organic residue to the palladium catalyst .
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the iodine atom.
Naphthalene-1-boronic Acid: Similar naphthalene structure but without the iodine substitution.
Cyclobutylboronic Acid: Another boronic acid derivative but with a cyclobutyl group instead of a naphthalene ring
Uniqueness: 8-Iodonaphthalene-1-boronic acid is unique due to the presence of both an iodine atom and a boronic acid group on the naphthalene ring, which enhances its reactivity and versatility in various coupling reactions compared to other boronic acids .
特性
分子式 |
C10H8BIO2 |
|---|---|
分子量 |
297.89 g/mol |
IUPAC名 |
(8-iodonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BIO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
InChIキー |
BZTJKGYFXGRIBY-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)C=CC=C2I)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
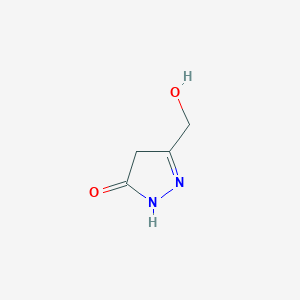
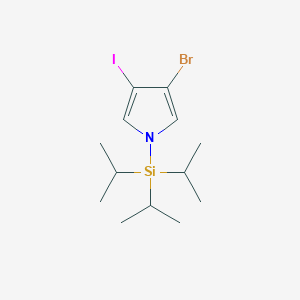
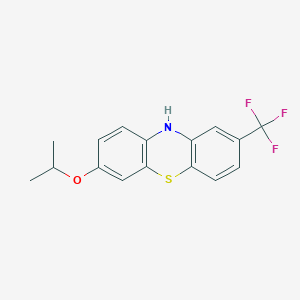
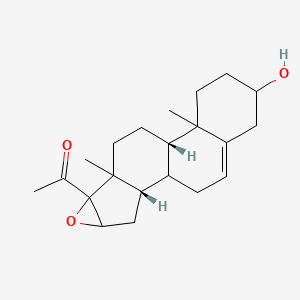
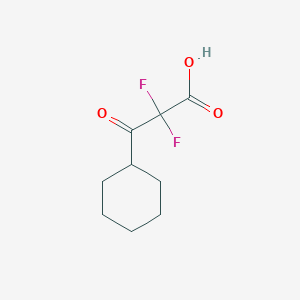
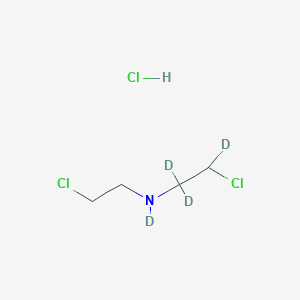


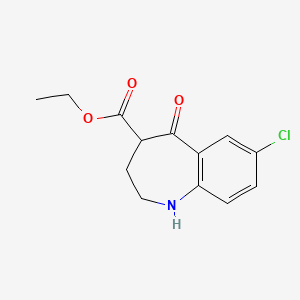
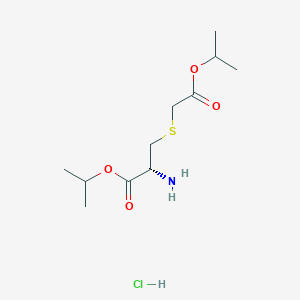
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
